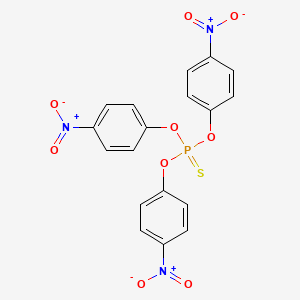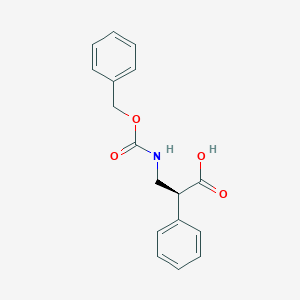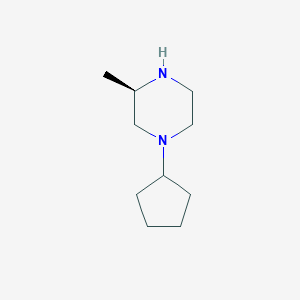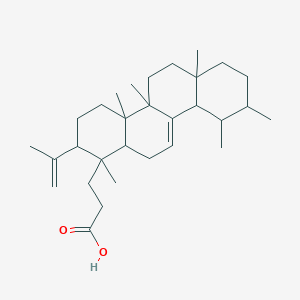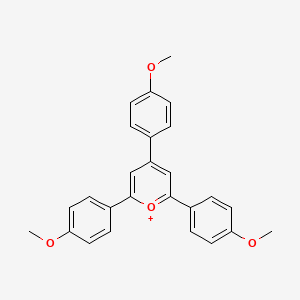
2,4,6-Tris(4-methoxyphenyl)pyrylium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(4-methoxyphenyl)pyrylium is a chemical compound known for its unique structure and properties. It is a member of the pyrylium family, characterized by a six-membered ring containing an oxygen atom. The compound is often used in various chemical reactions due to its ability to act as a catalyst and its photochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-methoxyphenyl)pyrylium typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the pyrylium ring. The final product is often isolated as a tetrafluoroborate salt to enhance its stability .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tris(4-methoxyphenyl)pyrylium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydropyrylium derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include oxides, dihydropyrylium derivatives, and substituted pyrylium compounds .
Aplicaciones Científicas De Investigación
2,4,6-Tris(4-methoxyphenyl)pyrylium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(4-methoxyphenyl)pyrylium involves its ability to absorb light and undergo photo-induced electron transfer. This property makes it an effective catalyst in photochemical reactions. The compound interacts with molecular targets through electron transfer, leading to the formation of reactive intermediates that drive the chemical reactions .
Comparación Con Compuestos Similares
- 2,4,6-Triphenylpyrylium
- 2,4,6-Tri(4-fluorophenyl)pyrylium
- 2,4,6-Tri(p-tolyl)pyrylium
Comparison: 2,4,6-Tris(4-methoxyphenyl)pyrylium is unique due to its methoxy groups, which enhance its photochemical properties and stability. Compared to 2,4,6-Triphenylpyrylium, it has better solubility and reactivity in certain reactions. The presence of methoxy groups also makes it more effective as a photosensitizer compared to its fluorinated and tolyl counterparts .
Propiedades
Fórmula molecular |
C26H23O4+ |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
2,4,6-tris(4-methoxyphenyl)pyrylium |
InChI |
InChI=1S/C26H23O4/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20/h4-17H,1-3H3/q+1 |
Clave InChI |
CAVOMBYQSRVLNI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



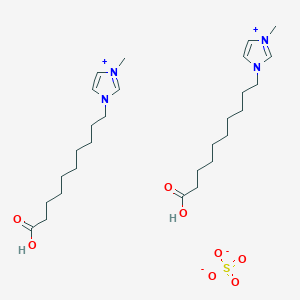
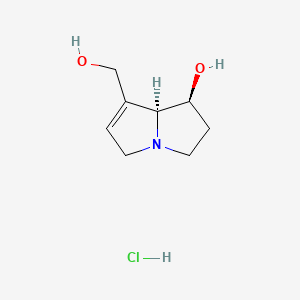
![5-Chloro-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12815928.png)
![1-Methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B12815933.png)

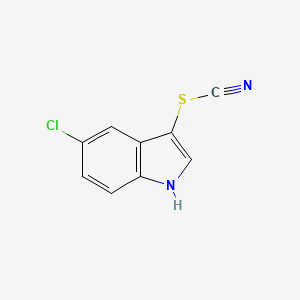

![(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12815951.png)
![2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12815956.png)
